molecular formula C13H16O4 B1280826 5-tert-Butyl-isophthalic acid monomethyl ester CAS No. 377731-29-8

5-tert-Butyl-isophthalic acid monomethyl ester

Cat. No.: B1280826
CAS No.: 377731-29-8
M. Wt: 236.26 g/mol
InChI Key: KUPYAQNSGMRTJB-UHFFFAOYSA-N
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Description

5-tert-Butyl-isophthalic acid monomethyl ester is an organic compound with the molecular formula C13H16O4 It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other is substituted with a tert-butyl group

Scientific Research Applications

5-tert-Butyl-isophthalic acid monomethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and resins.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-isophthalic acid monomethyl ester typically involves the esterification of 5-tert-butyl-isophthalic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another method involves the use of methylating agents such as diazomethane or methyl iodide in the presence of a base like potassium carbonate. This method can be more efficient and selective, especially for large-scale industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-isophthalic acid monomethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Hydrolysis: 5-tert-Butyl-isophthalic acid and methanol.

    Reduction: 5-tert-Butyl-isophthalic acid monomethyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-isophthalic acid monomethyl ester largely depends on its chemical reactivity and interactions with other molecules. As an ester, it can participate in nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Isophthalic acid: The parent compound without the tert-butyl and ester substitutions.

    5-tert-Butyl-isophthalic acid: Similar structure but without the ester group.

    Dimethyl isophthalate: Both carboxylic acid groups are esterified with methyl groups.

Uniqueness

5-tert-Butyl-isophthalic acid monomethyl ester is unique due to the presence of both the tert-butyl group and the ester group, which confer distinct chemical properties and reactivity. The tert-butyl group provides steric hindrance, making the compound less prone to certain reactions, while the ester group allows for various functionalization possibilities. This combination makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-tert-butyl-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPYAQNSGMRTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478519
Record name 5-tert-Butyl-isophthalic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377731-29-8
Record name 5-tert-Butyl-isophthalic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 5-tert-butylisophthalate (2.5 g, 10 mmol) in 20 mL of THF cooled to 0° C. was added dropwise a solution of lithium hydroxide monohydrate (168 mg, 7 mmol) in 5.0 mL of water. The reaction mixture was stirred at RT for 3 h. THF was removed under reduced pressure to give a yellow oil which was diluted with 10 mL of 1 N HCl. The aqueous phase was extracted with EtOAc (2×25 mL), and the extracts were combined, dried over Na2SO4, and concentrated to afford 700 mg of 3-tert-butyl-5-(methoxycarbonyl)benzoic acid. MS found: (M+H)+=237.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
168 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of dimethyl 5-tert-butylisophthalate (93.3 g, 0.373 mol) in MeOH (610 mL) was added a solution of sodium hydroxide (14.9 g, 0.373 mol) in water (41 mL) at 25 ° C. The mixture was allowed to stir at this temperature for 4 h and then concentrated. The residue was suspended in 1M H2SO4 and filtered. The solid was washed with water and dried under vacuum to give 3-tert-butyl-5-(methoxycarbonyl)benzoic acid (92 g) as a white solid which was used without purification. 1H NMR (400 MHz, d6-DMSO) δ: 8.35 (s, 1H), 8.20 (m, 2H), 3.85 (s,3H), and 1.30 (s, 9H). LCMS: ES− 235.4.
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
610 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One

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